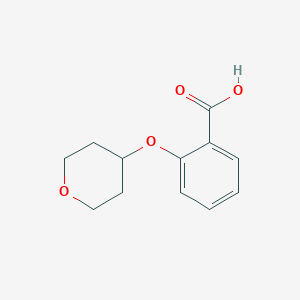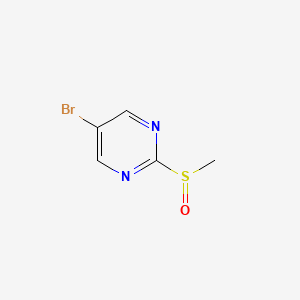
5-Bromo-2-(methylsulfinyl)pyrimidine
Descripción general
Descripción
5-Bromo-2-(methylsulfinyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2OS . It has a molecular weight of 221.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(methylsulfinyl)pyrimidine is 1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 . The InChI key is WYOCZUNSYMRRKF-UHFFFAOYSA-N . The compound has a topological polar surface area of 68.3 Ų .Physical And Chemical Properties Analysis
5-Bromo-2-(methylsulfinyl)pyrimidine is a solid at room temperature . It has a molecular weight of 221.08 g/mol . The compound has a topological polar surface area of 68.3 Ų .Aplicaciones Científicas De Investigación
Antiviral Activity
5-Bromo-2-(methylsulfinyl)pyrimidine derivatives exhibit notable antiviral properties. Hocková et al. (2003) explored derivatives of 2,4-diaminopyrimidine for antiviral applications, particularly against retroviruses. They found that while some derivatives showed poor activity against DNA viruses, others significantly inhibited retrovirus replication in cell culture, marking them as potential candidates for HIV treatment and other viral infections (Hocková et al., 2003).
Mutagenic Effects
The mutagenic effects of 5-Bromo-2-(methylsulfinyl)pyrimidine derivatives were investigated by Freese (1959). The study showed that certain purine and pyrimidine analogues, closely resembling nucleic acid bases, had a significant mutagenic effect on T4 phages. This research provides insights into the genetic alterations that these compounds can induce, particularly in the context of microbial genetics (Freese, 1959).
Inhibition of Dihydrouracil Dehydrogenase
A study by Goudgaon et al. (1993) reported that derivatives of 5-Bromo-2-(methylsulfinyl)pyrimidine, particularly phenylselenenyl- and phenylthio-substituted pyrimidines, can inhibit dihydrouracil dehydrogenase. These compounds showed potential as selective inhibitors for this enzyme, opening avenues for therapeutic applications in diseases where dihydrouracil dehydrogenase plays a critical role (Goudgaon et al., 1993).
DNA Synthesis Tracking
5-Bromo-2-(methylsulfinyl)pyrimidine derivatives, particularly halogenated analogues like BrdU, have been widely used in biomedical research to tag and track DNA synthesis. Cavanagh et al. (2011) discussed the use of these compounds in various fields, including cancer biology and stem cell research. These analogues are instrumental in studying cell division and DNA replication dynamics (Cavanagh et al., 2011).
Enhanced X-Ray Induced DNA Damage
Kinsella et al. (1987) explored the effects of halogenated pyrimidine analogs, including derivatives of 5-Bromo-2-(methylsulfinyl)pyrimidine, on DNA damage induced by X-rays. Their study indicated a significant enhancement of DNA damage, positioning these compounds as potential radiosensitizers in clinical research and cancer therapy (Kinsella et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-methylsulfinylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCZUNSYMRRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607716 | |
| Record name | 5-Bromo-2-(methanesulfinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylsulfinyl)pyrimidine | |
CAS RN |
79685-17-9 | |
| Record name | 5-Bromo-2-(methanesulfinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


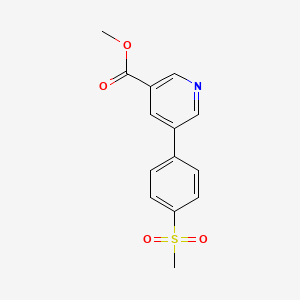
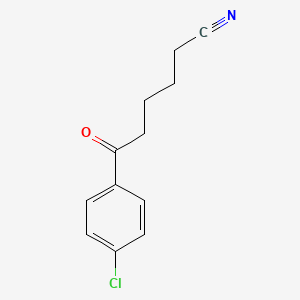
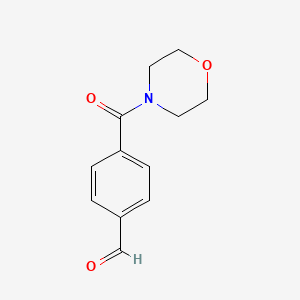
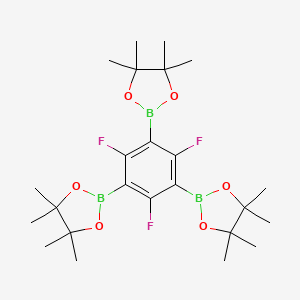
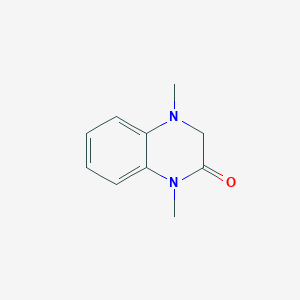
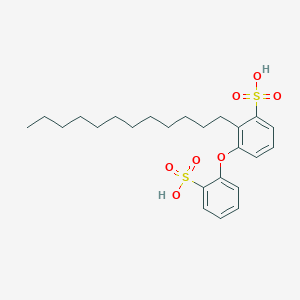
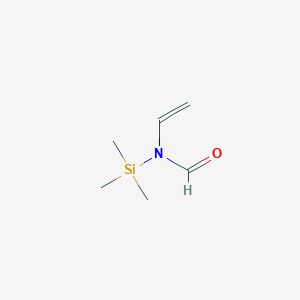
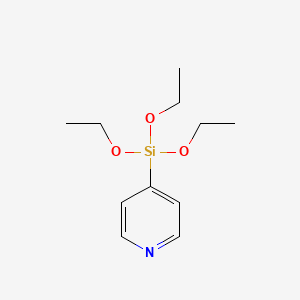
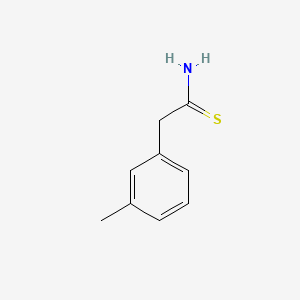
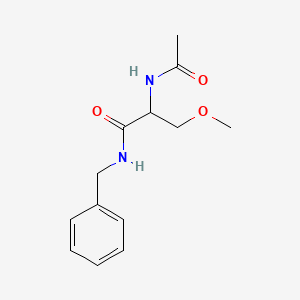

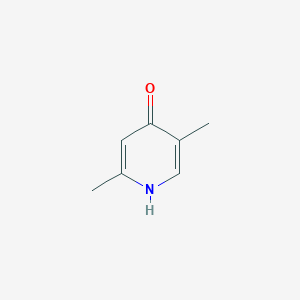
![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)
